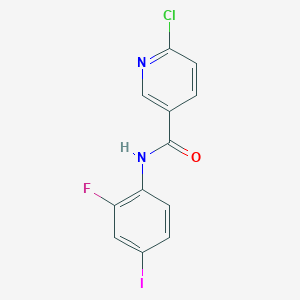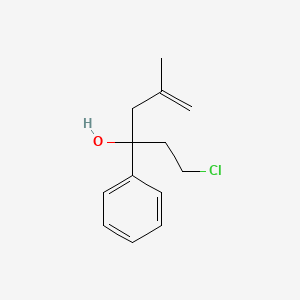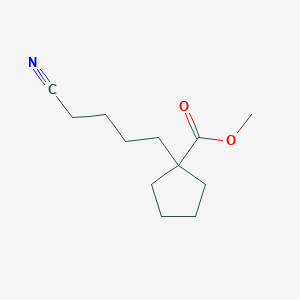
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide
描述
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide is a complex organic compound with a unique structure that includes a formyl group, a piperidine ring, and a hydrazinecarboxamide moiety
准备方法
The synthesis of 4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide involves several steps. One common synthetic route includes the reaction of 1-(phenylmethyl)-4-piperidone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with formic acid to introduce the formyl group, resulting in the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as formyl and hydrazine derivatives.
科学研究应用
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects .
相似化合物的比较
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide can be compared with similar compounds such as:
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: This compound has a similar piperidine ring structure but differs in its substituents, leading to different chemical and biological properties.
N-(2-formylphenyl)-4-methylbenzenesulfonamide: This compound shares the formyl group but has a different overall structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
属性
分子式 |
C14H20N4O2 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC 名称 |
N-[(1-benzylpiperidin-4-yl)carbamoylamino]formamide |
InChI |
InChI=1S/C14H20N4O2/c19-11-15-17-14(20)16-13-6-8-18(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,15,19)(H2,16,17,20) |
InChI 键 |
GBXYGJUCTQPGEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC(=O)NNC=O)CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(2-chloroethyl)thio]butanoate](/img/structure/B8335985.png)











![(R,R)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8336060.png)

